

chemical structure and IUPAC name of 5-**lodo-2-methylaniline**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-*lodo-2-methylaniline***

Cat. No.: **B1348545**

[Get Quote](#)

An In-Depth Technical Guide to **5-*lodo-2-methylaniline*** for Researchers, Scientists, and Drug Development Professionals

Introduction

5-*lodo-2-methylaniline*, a substituted aromatic amine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] Its unique molecular architecture, featuring both an iodo and a methyl group on the aniline scaffold, provides a reactive handle for diverse chemical transformations, particularly in the development of complex molecular structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Name

The chemical structure of **5-*lodo-2-methylaniline*** is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and an iodine atom at position 5.

IUPAC Name: **5-*lodo-2-methylaniline***

Synonyms: 2-Amino-4-iodotoluene, 5-*lodo-o-toluidine*^[1]

Chemical Structure Diagram:

Caption: Chemical structure of **5-Iodo-2-methylaniline**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Iodo-2-methylaniline** is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ IN	
Molecular Weight	233.05 g/mol	
CAS Number	83863-36-6	
Appearance	Light yellow to brown to dark green powder to crystal	
Melting Point	48-52 °C	[1]
Boiling Point	273 °C at 760 mmHg	
Purity	≥97% or ≥98% (GC)	
Solubility	Soluble in Methanol	[2]
pKa	3.49 ± 0.10 (Predicted)	[2]
logP	2.951 (Predicted)	[3]
Storage Temperature	2-8 °C, Keep in dark place, Sealed in dry, Room Temperature	[2]

Experimental Protocols

While specific experimental protocols for the synthesis of **5-Iodo-2-methylaniline** are not readily available in the searched literature, a general and analogous procedure for the synthesis of a related isomer, 4-Iodo-2-methylaniline, via an aromatic Finkelstein reaction is described. This methodology can serve as a valuable starting point for the synthesis of **5-Iodo-2-methylaniline**.

Representative Synthesis of an Iodo-methylaniline via Aromatic Finkelstein Reaction

This protocol details the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline and can be adapted for analogous substrates.^[4]

Materials:

- 2-methyl-4-bromoaniline
- Sodium iodide (NaI)
- Copper(I) iodide (CuI)
- N,N'-dimethylethylenediamine
- Anhydrous 1,4-dioxane
- 25% Ammonia solution
- Dichloromethane (CH₂Cl₂)
- Saturated saline solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equivalents relative to the bromoaniline), and CuI (5 mol% relative to the bromoaniline).
- Add N,N'-dimethylethylenediamine (10 mol% relative to the bromoaniline) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).
- The reaction is conducted under an inert argon atmosphere using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.

- Heat the resulting suspension to 110°C and allow it to react for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the mixture into a 25% ammonia solution.
- Dilute the blue solution with deionized water to double its volume.
- Extract the aqueous solution three times with dichloromethane.
- Wash the combined organic phases with saturated saline solution and dry with anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure to yield the crude product.
- If necessary, purify the crude product by column chromatography or recrystallization to obtain pure 4-iodo-2-methylaniline.[4]

Logical Workflow for the Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-IODO-2-METHYLANILINE CAS#: 83863-33-6 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [chemical structure and IUPAC name of 5-Iodo-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348545#chemical-structure-and-iupac-name-of-5-iodo-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com